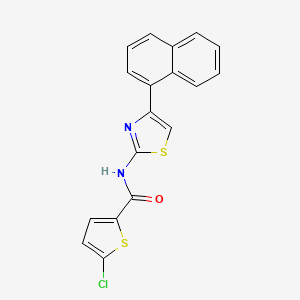![molecular formula C13H11NO4S B2942537 3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid CAS No. 773130-02-2](/img/structure/B2942537.png)
3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid, also known as BPP, is a chemical compound that has attracted significant attention in the field of scientific research. This compound is a derivative of pyrrole and has been synthesized using various methods. It has been found to have potential applications in various fields, including medicine, agriculture, and materials science.
Mechanism of Action
The mechanism of action of 3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid is not fully understood. However, it has been found to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of inflammatory mediators such as prostaglandins and leukotrienes. 3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammation.
Biochemical and Physiological Effects:
3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid has been found to have various biochemical and physiological effects. In vitro studies have shown that it inhibits the production of inflammatory mediators such as prostaglandins and leukotrienes. It has also been found to inhibit the activation of NF-κB and the expression of inflammatory genes. In vivo studies have shown that it reduces inflammation in animal models of rheumatoid arthritis and multiple sclerosis.
Advantages and Limitations for Lab Experiments
3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid has several advantages for lab experiments. It is easy to synthesize and purify, and it has been found to be stable under various conditions. However, it also has some limitations. It is insoluble in water, which makes it difficult to use in aqueous solutions. It also has low bioavailability, which limits its effectiveness in vivo.
Future Directions
There are several future directions for the study of 3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid. One direction is the development of new methods for the synthesis of 3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid and its derivatives. Another direction is the study of the structure-activity relationship of 3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid and its derivatives to identify compounds with improved efficacy and bioavailability. Additionally, further studies are needed to elucidate the mechanism of action of 3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid and its derivatives and to identify new targets for their activity. Finally, the potential use of 3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid and its derivatives in the treatment of other diseases, such as cancer and neurodegenerative diseases, should be explored.
Synthesis Methods
3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid can be synthesized using various methods, including the reaction of pyrrole with benzenesulfonyl chloride and allyl bromide. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The product is then purified using column chromatography. Other methods of synthesis include the reaction of pyrrole with benzene sulfonyl hydrazide and allyl bromide, and the reaction of pyrrole with benzene sulfonyl chloride and allyl alcohol.
Scientific Research Applications
3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid has been found to have potential applications in various fields of scientific research. In medicine, it has been found to have anti-inflammatory properties and has been studied for its potential use in the treatment of diseases such as rheumatoid arthritis and multiple sclerosis. In agriculture, it has been studied for its potential use as a plant growth regulator. In materials science, it has been studied for its potential use in the development of new materials.
properties
IUPAC Name |
3-[1-(benzenesulfonyl)pyrrol-2-yl]prop-2-enoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO4S/c15-13(16)9-8-11-5-4-10-14(11)19(17,18)12-6-2-1-3-7-12/h1-10H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLBXYPDKFLRBLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)N2C=CC=C2C=CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90694937 |
Source


|
| Record name | 3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid | |
CAS RN |
773130-02-2 |
Source


|
| Record name | 3-[1-(Benzenesulfonyl)-1H-pyrrol-2-yl]prop-2-enoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90694937 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


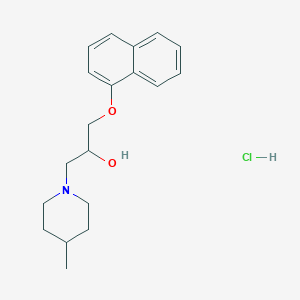

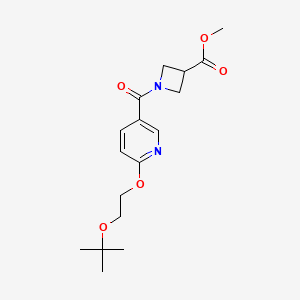
![N-(4-methoxyphenyl)-7-(4-methylphenyl)-2-oxo-3,5,6,7-tetrahydro-2H-thiopyrano[2,3-d][1,3]thiazole-6-carboxamide](/img/structure/B2942463.png)
![Ethyl 3-(4-methylphenyl)-5-[(2-nitrobenzoyl)amino]-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2942464.png)
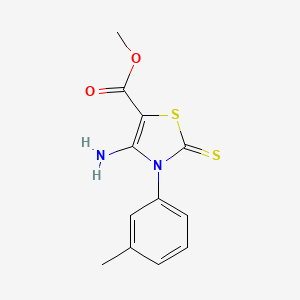
![3-[[Methyl(sulfamoyl)amino]methyl]-2,3-dihydro-1,4-benzodioxine](/img/structure/B2942468.png)
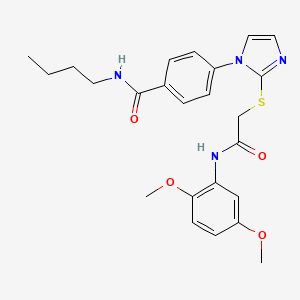
![5-Phenyl-2-[(phenylsulfonyl)methyl]-1,3-cyclohexanedione](/img/structure/B2942473.png)
![9-(2-fluorobenzyl)-3-(4-methoxyphenyl)-5-methyl-5H-[1,2,4]triazolo[4,3-e]purine-6,8(7H,9H)-dione](/img/structure/B2942474.png)
![N-(3-(furan-2-yl)-2-hydroxy-2-methylpropyl)benzo[d]thiazole-2-carboxamide](/img/structure/B2942475.png)
![6-[4-(3-Cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepan-1-yl]pyridine-3-carbonitrile](/img/structure/B2942476.png)
